N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine
Brand Name: Vulcanchem
CAS No.: 147608-69-3
VCID: VC21132015
InChI: InChI=1S/C15H33NSi2/c1-15(2,3)16-11-10-14(12-17(4,5)6)13-18(7,8)9/h10-11H,12-13H2,1-9H3
SMILES: CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C
Molecular Formula: C15H33NSi2
Molecular Weight: 283.6 g/mol

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine

CAS No.: 147608-69-3

Cat. No.: VC21132015

Molecular Formula: C15H33NSi2

Molecular Weight: 283.6 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine - 147608-69-3

Specification

CAS No. 147608-69-3
Molecular Formula C15H33NSi2
Molecular Weight 283.6 g/mol
IUPAC Name N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine
Standard InChI InChI=1S/C15H33NSi2/c1-15(2,3)16-11-10-14(12-17(4,5)6)13-18(7,8)9/h10-11H,12-13H2,1-9H3
Standard InChI Key NVBMMLITVVTKEI-UHFFFAOYSA-N
SMILES CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C
Canonical SMILES CC(C)(C)N=CC=C(C[Si](C)(C)C)C[Si](C)(C)C

Introduction

Structural Characteristics and Physical Properties

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine is characterized by a complex molecular architecture featuring multiple functional groups strategically positioned to enable diverse chemical transformations. The compound's fundamental physical and chemical properties are summarized in Table 1.

Table 1: Basic Physical and Chemical Properties

PropertyValue
CAS Number147608-69-3
Molecular FormulaC₁₅H₃₃NSi₂
Molecular Weight283.6 g/mol
StructureContains imine functionality (C=N) with tert-butyl group on nitrogen and multiple trimethylsilyl groups
ApplicationsBuilding block in organic synthesis, potential applications in medicinal chemistry

The compound features a carbon backbone with an imine group (C=N), where the nitrogen atom bears a tert-butyl substituent. The molecular structure incorporates multiple trimethylsilyl groups (Si(CH₃)₃), which significantly influence the compound's reactivity profile and stability. These structural elements combine to create a molecule with unique chemical behaviors and synthetic utility.

The presence of trimethylsilyl groups confers specific properties to the molecule, including enhanced stability and controlled reactivity patterns. These silicon-containing groups often serve as directing elements in various chemical transformations, allowing for selective functionalization at different positions within the molecular framework.

Synthesis Methods

Purification and Characterization

Once synthesized, N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine requires appropriate purification and characterization to confirm its structure and assess its purity. Standard analytical techniques employed for this purpose include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ²⁹Si NMR)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

Chemical Reactivity

Reaction Profile

The chemical reactivity of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine is primarily determined by its functional groups, with the imine functionality and trimethylsilyl groups being particularly influential. Understanding these reactivity patterns is essential for effectively utilizing this compound in synthetic applications.

The compound can undergo various chemical transformations, including:

  • Oxidation reactions: The imine group can be oxidized to form oximes or nitriles using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction processes: Reduction of the imine functionality typically yields amines, employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions: The trimethylsilyl groups can participate in substitution reactions under appropriate conditions, allowing for the introduction of diverse functional groups.

These transformation pathways expand the synthetic utility of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine, enabling its application in complex molecular synthesis.

Reaction Types

The versatile reactivity profile of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine enables its participation in various reaction types (Table 2), making it a valuable intermediate in synthetic chemistry.

Table 2: Key Reaction Types for N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine

Reaction TypeReactive SiteTypical ReagentsPotential Products
OxidationImine groupH₂O₂, m-CPBAOximes, nitriles
ReductionImine groupLiAlH₄, NaBH₄Amines
SubstitutionTrimethylsilyl groupsVarious electrophiles and nucleophilesFunctionalized derivatives
AdditionC=N bondVarious nucleophilesAdducts with modified functional groups

Understanding these reaction pathways is crucial for effectively incorporating this compound into synthetic strategies aimed at constructing more complex molecular architectures.

Applications in Organic Synthesis

Role as a Building Block

N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine serves as a valuable building block in organic synthesis due to its unique structural features and controlled reactivity patterns. The compound's utility primarily stems from its potential to participate in diverse chemical transformations, enabling the construction of more complex molecular entities.

As a synthetic intermediate, this compound offers several advantages:

  • Controlled reactivity: The presence of trimethylsilyl groups provides a means of controlling reaction outcomes through steric and electronic effects.

  • Multiple reactive sites: The compound contains several functional groups that can undergo selective transformations, allowing for strategic diversification of the molecular scaffold.

  • Structural complexity: The intrinsic structural features of the compound provide a sophisticated foundation for building more complex molecules with specific spatial arrangements.

These characteristics position N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine as a significant compound in the synthetic chemist's toolbox, enabling the efficient construction of target molecules through well-defined reaction pathways.

Industrial Applications

In industrial contexts, N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine finds utility in the production of specialty chemicals and materials. The compound's unique properties make it valuable for synthesizing products with precise characteristics required for various applications.

Industrial applications may include:

  • Production of specialty chemicals with specific functional properties.

  • Development of materials with defined structural features and performance characteristics.

  • Utilization in the synthesis of intermediates for high-value chemical products.

The industrial significance of this compound lies in its ability to enable efficient synthetic routes to products that would be challenging to produce through alternative methods.

Comparative Analysis with Related Compounds

While specific comparative data is limited in the available literature, N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine can be contextualized within the broader family of organosilicon compounds and imines. This comparative perspective provides insights into its unique properties and applications relative to related molecular structures.

Structural Comparisons

The structural features of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine distinguish it from conventional imines and other organosilicon compounds. The presence of multiple trimethylsilyl groups, combined with a tert-butyl-substituted imine functionality, creates a unique molecular architecture with distinct reactivity patterns.

In contrast to some related compounds such as those described in the literature for phosphine chemistry, N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine demonstrates specific reactivity profiles governed by its silicon-containing substituents and imine functionality . Unlike the phosphorus-containing compounds that undergo specific transformations like dehydrohalogenation or chloride displacement, our target compound typically participates in reactions centered on the imine group and trimethylsilyl functionalities .

Functional Group Reactivity

The reactivity of functional groups in N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine compares interestingly with related compounds containing similar functional elements. While tetramethyldisiloxane derivatives demonstrate utility as reducing agents in various transformations, our target compound serves primarily as a substrate in synthetic sequences rather than as a reagent .

The imine functionality in N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine behaves similarly to other imines in terms of susceptibility to oxidation and reduction, but the presence of trimethylsilyl groups introduces additional reactivity patterns and stereochemical considerations that distinguish it from simpler imine structures.

Research Developments and Future Directions

Future Research Opportunities

Future research involving N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine might explore several promising directions:

  • Development of more efficient synthetic routes to access the compound, potentially employing catalytic methods or green chemistry approaches.

  • Exploration of novel transformation pathways that leverage the compound's unique structural features to enable challenging synthetic transformations.

  • Investigation of potential applications in emerging areas such as materials science, catalysis, and medicinal chemistry.

  • Detailed mechanistic studies to elucidate the factors governing reactivity and selectivity in transformations involving this compound.

These research directions could expand the utility of N-tert-butyl-4-trimethylsilyl-3-(trimethylsilylmethyl)but-2-en-1-imine and related structures in various scientific and industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator